N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine
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Overview
Description
N-methyl-1-(2-oxaspiro[33]heptan-6-yl)methanamine is a chemical compound with the molecular formula C₇H₁₃NO It is a spirocyclic amine, characterized by a unique structure that includes a spiro-oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine typically involves the reaction of a suitable precursor with methylamine. One common method involves the use of a spirocyclic ketone, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxaspiro[3.3]heptan-6-amine
- 6-(methylamino)-2-oxa-spiro[3.3]heptane
Uniqueness
N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-9-4-7-2-8(3-7)5-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
OSRGRFMRIURUGP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)COC2 |
Origin of Product |
United States |
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